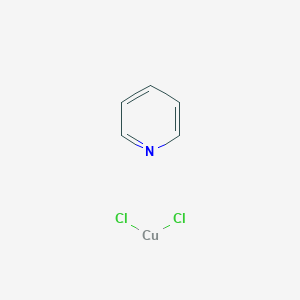

Dichloro(pyridine)copper

Description

Structure

2D Structure

Properties

CAS No. |

14709-71-8 |

|---|---|

Molecular Formula |

C5H5Cl2CuN |

Molecular Weight |

213.55 g/mol |

IUPAC Name |

dichlorocopper;pyridine |

InChI |

InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+2/p-2 |

InChI Key |

FFQVKVZLWLLFMS-UHFFFAOYSA-L |

SMILES |

C1=CC=NC=C1.Cl[Cu]Cl |

Canonical SMILES |

C1=CC=NC=C1.Cl[Cu]Cl |

Other CAS No. |

14709-71-8 |

Synonyms |

dichloro(pyridine)copper |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Dichloro Pyridine Copper Complexes

Direct Coordination Synthesis Routes

The most straightforward and common method for preparing dichloro(pyridine)copper complexes is through direct coordination, where a copper(II) halide salt is reacted with the desired pyridine (B92270) ligand in a suitable solvent. This approach allows for systematic variation of the reactants to achieve a diverse range of products.

The direct reaction between a copper(II) halide, typically copper(II) chloride (CuCl₂), and a pyridine-based ligand is the foundational method for synthesizing these complexes. The reaction generally involves dissolving the copper salt and the ligand in a solvent, leading to the precipitation or crystallization of the desired product. For instance, the reaction of copper(II) chloride with substituted pyridines like 2-chloro-3-bromopyridine or 2,3-dichloropyridine (B146566) yields compounds with the general formula L₂CuX₂, where L is the pyridine ligand and X is the halide. tandfonline.comresearchgate.net Similarly, Dichloro(2,2′-bipyridine)copper can be synthesized by reacting copper dichloride with 2,2'-bipyridine (B1663995). nih.gov

The versatility of this method is demonstrated by its application to a wide array of pyridine derivatives. Dimeric dichloro-μ-bridged copper(II) complexes have been synthesized using substituted 2,2′:6′,2″-terpyridine (R-terpy) ligands, which coordinate to the Cu(II) ion through three nitrogen atoms. acs.orgnih.gov Other examples include the formation of a one-dimensional helical structure from the reaction of CuCl₂ with 2,2′-dipyridyldisulfide (dpds) and an infinite helical chain with bis(2-pyridylthio)methane (BPTM). rsc.orgresearchgate.net The specific nature of the pyridine ligand is a critical determinant of the final product's structure and properties.

| Copper(II) Halide | Pyridine Ligand (L) | Solvent | Resulting Complex Formula | Reference |

|---|---|---|---|---|

| Copper(II) chloride | 2,3-dichloropyridine | Not specified | (C₅H₃Cl₂N)₂CuCl₂ | tandfonline.com |

| Copper(II) chloride dihydrate | 2,2′-bipyridine | Ethanol (B145695) | Cu(bipy)Cl₂ | nih.gov |

| Copper(II) chloride | Substituted 2,2′:6′,2″-terpyridine (R-terpy) | Methanol (B129727)/Water | [Cu₂Cl₂(R-terpy)₂]²⁺ | acs.orgnih.gov |

| Copper(II) chloride | 2,2′-dipyridyldisulfide (dpds) | Methanol | [CuCl₂(μ-dpds)] | rsc.org |

The choice of solvent plays a crucial role in the synthesis of this compound complexes, affecting reaction rates, product purity, and even the coordination environment of the copper center. mdpi.com For the synthesis of Cu(bipy)Cl₂, the reaction proceeds smoothly at room temperature when ethanol is used as the medium. nih.gov In other systems, a mixture of solvents like water and methanol is employed to facilitate the reaction between the copper salt and the ligand. acs.orgnih.gov

Solvents can directly participate in the coordination sphere of the metal ion. Computational studies on copper-catalyzed atom transfer radical polymerization (ATRP) have shown that solvent molecules can coordinate to the copper center, and this interaction is key to understanding the thermodynamics of the reaction. mdpi.com The affinity of the copper ion for the solvent can influence the final structure. For example, the synthesis of a μ-chlorido-bridged tetra-nuclear copper(II) complex from Cu(OAc)₂·H₂O involved a hydrothermal method where water was the solvent under high temperature and pressure. tandfonline.com The polarity and coordinating ability of the solvent can dictate which species are present in the solution and, consequently, the structure of the resulting crystalline solid. In the synthesis of copper nanoparticles, for instance, the choice between water and ethylene (B1197577) glycol significantly impacts the stability and properties of the final product, a principle that extends to the formation of coordination complexes. researchgate.netnih.govjmaterenvironsci.com

The stoichiometry of the reactants, specifically the molar ratio of the pyridine ligand to the copper(II) halide, is a powerful tool for controlling the composition and structure of the final product. By manipulating these ratios, a variety of complexes with different coordination numbers and geometries can be isolated.

For example, reactions of copper(II) halides with pyridine commonly yield complexes such as trans-[Cu(py)₄Cl₂]·2py or, in the case of iodide, a square-pyramidal species [Cu(py)₄I]I·2py. nih.govresearchgate.net This demonstrates that both the ligand-to-metal ratio and the nature of the halide ion influence the resulting structure. In the synthesis of complexes with 2-chloro-3-bromopyridine or 2,3-dichloropyridine, products with the general formula L₂CuX₂ are formed, indicating a 2:1 ligand-to-copper ratio. tandfonline.com The reaction of CuCl₂ with 2,2′-dipyridyldisulfide can yield different products, including [CuCl₂(μ-dpds)] and [Cu(μ-Cl)(μ-dpds)], showcasing how reaction conditions can alter the connectivity and stoichiometry of the resulting complex. rsc.org This control allows for the targeted synthesis of mononuclear, dinuclear, or polymeric structures based on the precise ratio of the starting materials. researchgate.nettandfonline.com

Template-Assisted Synthesis Strategies

Template-assisted synthesis is a powerful method where a metal ion, such as copper(II), directs the formation of a complex ligand around itself that might not form in its absence. The copper ion acts as a template, organizing the reacting components and facilitating their condensation into a specific macrocyclic or linear structure. nih.gov

This approach has been widely used for creating nitrogen macrocycles and other complex polydentate ligands. nih.gov A notable example involves the copper(II) template-directed Mannich condensation of bis(phenylalaninato)copper(II) with formaldehyde (B43269) and nitroethane. In this reaction, the copper(II) ion holds the precursor fragments in a specific orientation, enabling the C-C bond formation to proceed efficiently. Researchers were able to trap and crystallographically characterize an intermediate of this templating reaction, providing insight into the assembly mechanism. nih.gov While not a direct synthesis of a simple this compound complex, this methodology highlights how the templating effect of copper(II) can be harnessed to construct intricate ligand frameworks that subsequently coordinate to the metal center. Another distinct application of templating is in the fabrication of nanostructures, such as the synthesis of copper telluride nanowires using a template-based electrodeposition method, which demonstrates the broad utility of templates in controlling structure at different scales. ias.ac.in

Ligand Precursor Synthesis for Substituted Pyridine Complexes

Halogenated pyridines are important precursors for a range of copper complexes. tandfonline.com Methods have been developed for the regioselective synthesis of these essential building blocks. For example, 2,3-dichloropyridine can be prepared from 3-amino-2-chloropyridine (B31603) through a Sandmeyer-type reaction. This process involves converting the amino group into a diazonium salt using an alkali metal nitrite (B80452) in aqueous hydrochloric acid. The subsequent decomposition of this diazonium salt in the presence of a copper catalyst, where at least 50% of the copper is in the copper(II) oxidation state (e.g., copper(II) chloride), yields the desired 2,3-dichloropyridine. google.com

Similarly, a process for producing isomer-free 2,5-dichloropyridine (B42133) has been described. This multi-step synthesis involves the alkoxylation of 2-chloropyridine, followed by chlorination of the resulting 2-alkoxypyridine in an aqueous medium. This step can be directed in favor of the 5-chloro product when conducted at room temperature with an auxiliary base and a catalyst. google.com These synthetic routes provide access to the specific substituted pyridine ligands necessary for the subsequent reaction with copper(II) chloride to form the desired halogenated this compound complexes.

Synthesis of Functionalized Pyridine Derivatives (e.g., Terpyridines, Oxazolines)

The incorporation of functionalized pyridine derivatives, such as terpyridines and oxazolines, into this compound structures introduces steric and electronic modifications that can significantly influence the resulting complex's geometry, stability, and reactivity. The synthesis of these complexes typically involves the reaction of a pre-synthesized functionalized ligand with a copper(II) chloride salt.

Terpyridine Complexes: The synthesis of dichloro(terpyridine)copper(II) and its derivatives is well-documented. A common method involves the direct reaction of a substituted 2,2′:6′,2″-terpyridine (terpy) ligand with copper(II) chloride in a suitable solvent. For instance, complexes of the general formula [CuCl₂(R-terpy)], where R is a substituent on the terpyridine backbone, have been prepared. researchgate.net One specific methodology for creating a related dimeric structure involves reacting a methanolic solution of the functionalized terpyridine with a water-methanol mixture containing copper(II) chloride and ammonium (B1175870) hexafluorophosphate. acs.orgunl.pt This results in the formation of dichloro-μ-bridged dimeric complexes, [Cu₂Cl₂(R-terpy)₂]²⁺. acs.org The resulting precipitates are often recrystallized to yield single crystals suitable for X-ray diffraction analysis. acs.orgunl.pt

The functionalization of the terpyridine ligand can be extensive. For example, quinoline-substituted terpyridines have been used to synthesize complexes like [CuCl₂(n-quinolyl-terpy)]. researchgate.net These synthetic strategies provide a pathway to a wide range of this compound complexes with tailored electronic and steric properties dictated by the substituents on the terpyridine ligand.

Oxazoline (B21484) Complexes: Chiral bis(oxazoline) ligands are crucial in asymmetric catalysis, and their copper(II) complexes are of significant interest. The synthesis of copper(II) complexes with these ligands, which can be seen as derivatives of functionalized pyridines, typically involves reacting the chiral bis(oxazoline) ligand with a copper(II) salt, such as copper(II) chloride. While the literature extensively covers the catalytic applications of copper-bis(oxazoline) complexes, the synthesis of the dichloro derivatives follows general coordination chemistry principles. The reaction of a chiral bis(oxazoline) bearing specific functional groups with CuCl₂ leads to the formation of the corresponding dichloro(bis(oxazoline))copper(II) complex. mdpi.com These reactions are often carried out in organic solvents at room temperature. The resulting complexes can then be used in homogeneous catalysis or immobilized on solid supports. mdpi.com

The synthesis of the oxazoline ligands themselves is a critical precursor step. They are commonly prepared from amino alcohols, which can be derived from readily available amino acids. This accessibility allows for the creation of a diverse library of chiral ligands for coordination with copper(II) chloride.

Solid-State Synthetic Approaches and Thermal Decomposition Pathways

Beyond traditional solution-based synthesis, solid-state methods and the study of thermal decomposition provide alternative routes to and important information about this compound complexes.

Solid-State Synthetic Approaches: Mechanochemistry, which involves the grinding of solid reactants, has emerged as a viable and environmentally friendly method for synthesizing copper(II) halide-pyridine complexes. rsc.orgresearchgate.net This solvent-free approach can produce various coordination compounds by simply mixing and grinding copper(II) chloride with the desired pyridine-based ligand in a mortar and pestle or a ball mill. researchgate.netnih.gov This technique is not only applicable to simple addition reactions but also to more complex syntheses and even redox reactions within the copper-pyridine-halide system. rsc.orgresearchgate.net The products of mechanochemical synthesis are often crystalline powders that can be characterized by techniques such as X-ray powder diffraction and infrared spectroscopy. rsc.org This method offers a rapid and efficient alternative to solution-based syntheses, often yielding the same products without the need for solvents. researchgate.net

Thermal Decomposition Pathways: The thermal decomposition of dichlorobis(pyridine)copper(II), [Cu(py)₂Cl₂], has been investigated using techniques such as thermogravimetry (TG) and differential thermal analysis (DTA), coupled with high-temperature X-ray diffraction (HT-XRD). researchgate.netmersin.edu.tr The decomposition proceeds in a stepwise manner, with the loss of pyridine ligands at specific temperatures.

The process can be summarized in the following stages:

First Decomposition Stage: In the temperature range of approximately 135–235 °C, the complex loses one mole of pyridine, leading to the formation of the intermediate [Cu(py)Cl₂]. researchgate.net

Second Decomposition Stage: As the temperature increases, a further loss of pyridine occurs, resulting in the formation of another intermediate phase, which has been identified as [Cu(py)₂/₃Cl₂]. researchgate.netmersin.edu.tr

Final Decomposition: At higher temperatures, the remaining pyridine is lost, and the final product is copper(II) chloride (CuCl₂), which subsequently decomposes into copper(I) chloride (CuCl).

These intermediates, [Cu(py)Cl₂] and [Cu(py)₂/₃Cl₂], can be isolated by carefully controlling the temperature in a furnace under an inert atmosphere. researchgate.netmersin.edu.tr Spectroscopic and diffraction studies have confirmed that these intermediates are distinct chemical species with unique structures. researchgate.netmersin.edu.tr For example, the formation of [Cu(py)Cl₂] involves the creation of new chloride bridges between copper centers. mersin.edu.tr The study of these thermal decomposition pathways is crucial for understanding the thermal stability of this compound complexes and for the potential synthesis of intermediate compounds with specific stoichiometries.

Advanced Spectroscopic Investigations for Mechanistic Insights in Dichloro Pyridine Copper Systems

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural characteristics of dichloro(pyridine)copper complexes. By analyzing the vibrational modes of the molecule, specific information regarding the coordination environment of the copper center, including the nature of the metal-ligand and metal-halide bonds, can be obtained.

The far-infrared and Raman spectra of this compound and related complexes exhibit distinct bands corresponding to the stretching vibrations of the copper-nitrogen (Cu-N) and copper-chloride (Cu-Cl) bonds. The assignment of these frequencies provides direct insight into the bonding within the coordination sphere.

In complexes with pyridine (B92270) derivatives, the ν(Cu-Cl) stretching vibrations are typically observed at higher frequencies compared to the ν(Cu-N) stretching vibrations. For instance, in a structurally similar complex, trans-dichloro-bis(2-ethylpyridine)copper(II), the antisymmetric Cu-Cl stretching vibration (νas(Cu-Cl)) appears as a strong and broad peak at 316 cm⁻¹ in the FT-IR spectrum, while the symmetric stretching vibration (νs(Cu-Cl)) is observed at 262 cm⁻¹ in the Raman spectrum nih.gov. The Cu-N stretching vibrations in related pyridine complexes are generally found in the range of 240-280 cm⁻¹ mdpi.com. The positions of these bands are sensitive to the coordination geometry and the electronic properties of the ligands.

| Vibrational Mode | Technique | Frequency (cm⁻¹) | Complex Reference |

| Antisymmetric Cu-Cl Stretch (νas) | FT-IR | 316 | trans-[CuCl₂(etpy)₂] nih.gov |

| Symmetric Cu-Cl Stretch (νs) | Raman | 262 | trans-[CuCl₂(etpy)₂] nih.gov |

| Cu-N Stretch (ν) | FT-IR/Raman | ~240-280 | General Cu(II)-pyridine complexes mdpi.com |

This table is based on data from structurally related copper(II)-pyridine complexes to provide representative frequency ranges.

Vibrational spectroscopy is particularly adept at probing subtle changes in the coordination sphere of the copper ion induced by modifications to the pyridine ligand. The electronic effects of substituents on the pyridine ring can influence the strength of the Cu-N bond, which is reflected in the position of the ν(Cu-N) stretching frequency. Electron-donating groups on the pyridine ring tend to increase the electron density on the nitrogen atom, leading to a stronger Cu-N bond and a higher vibrational frequency. Conversely, electron-withdrawing groups can weaken the Cu-N bond, resulting in a shift to a lower frequency.

Furthermore, changes in the steric bulk of the pyridine ligand can lead to distortions in the coordination geometry, which in turn affect the vibrational frequencies of both the Cu-N and Cu-Cl bonds. These spectral shifts provide valuable information about the steric and electronic interplay between the ligand and the metal center, offering a detailed picture of the coordination environment.

Electronic Absorption and Emission Spectroscopy (UV-Visible)

Electronic spectroscopy in the ultraviolet and visible regions provides crucial information about the electronic structure of this compound complexes, particularly the d-orbital energies of the copper(II) ion and the nature of charge transfer transitions.

Copper(II) complexes, with a d⁹ electronic configuration, typically exhibit weak d-d transitions in the visible region of the spectrum. For square-pyramidal Cu(II) complexes, three spin-allowed d-d transitions are theoretically possible: dxy → dx²-y², dyz,dxz → dx²-y², and dz² → dx²-y² nih.govacs.org. However, due to their close energy levels, these transitions often overlap, resulting in a single broad absorption band. In many copper(II)-pyridine-chloride complexes, this broad d-d band is observed in the 550–900 nm range nih.gov.

In addition to the d-d transitions, more intense bands can be observed in the UV and near-UV regions. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a chloride or pyridine orbital to a vacant d-orbital on the copper ion. Intraligand (IL) π → π* transitions within the pyridine ring also occur at higher energies, typically in the 200–400 nm range rsc.org.

| Transition Type | Wavelength Range (nm) | Description |

| d-d Transitions | 550 - 900 | Weak, broad absorption due to transitions between d-orbitals of the Cu(II) ion. nih.gov |

| Ligand-to-Metal Charge Transfer (LMCT) | Near-UV | More intense bands resulting from electron transfer from ligand orbitals to metal d-orbitals. acs.org |

| Intraligand (π → π*) | 200 - 400 | Strong absorptions arising from electronic transitions within the pyridine ligand. rsc.org |

The energy and intensity of the d-d absorption band are highly sensitive to the coordination geometry around the copper(II) ion. The position of the absorption maximum (λmax) provides a qualitative measure of the ligand field strength. Different coordination geometries (e.g., square planar, square pyramidal, trigonal bipyramidal) result in different d-orbital splitting patterns, leading to distinct spectral features. For instance, a shift in the d-d band to lower energy (longer wavelength) can indicate a distortion from a square planar towards a tetrahedral geometry. The intensity of the d-d band can also be indicative of the coordination environment; for example, a higher intensity may suggest an intermediate geometry between square pyramidal and trigonal bipyramidal rsc.org.

The oxidation state of copper is also readily determined by UV-Visible spectroscopy. Copper(I) (d¹⁰) complexes are typically colorless as they lack d-d transitions, while Cu(II) (d⁹) complexes are characteristically colored due to the presence of these transitions. The presence of the broad absorption band in the visible region is a hallmark of the +2 oxidation state for copper in these complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the d⁹ Cu(II) ion in this compound. EPR provides detailed information about the electronic ground state, the symmetry of the coordination environment, and the nature of the bonding between the copper ion and its ligands.

For Cu(II) complexes, the EPR spectrum is typically characterized by the g-tensor and the hyperfine coupling constant (A) with the copper nucleus (I = 3/2). In a tetragonal or square-based geometry, the spectrum is often axial, with two principal g-values, g∥ and g⊥. The relative magnitudes of these g-values can be used to determine the electronic ground state. For an axially elongated geometry (common for Cu(II)), g∥ > g⊥ ≈ 2.04, which is indicative of an unpaired electron residing in the dx²-y² orbital libretexts.org.

The powder EPR spectrum of a typical Cu(II) complex with a tetragonal environment will show distinct features corresponding to g∥ and g⊥ researchgate.net. The hyperfine splitting due to the copper nucleus (⁶³Cu and ⁶⁵Cu, both with I = 3/2) often results in four lines in the g∥ region. The magnitude of the hyperfine coupling constant, A∥, is related to the covalency of the metal-ligand bonds.

The EPR spectral parameters can be correlated with the coordination geometry. For example, the g∥ value tends to decrease and the A∥ value tends to increase as the coordination geometry flattens from a distorted tetrahedron to a square planar arrangement. Thus, EPR spectroscopy serves as a powerful diagnostic tool for probing the structure and electronic properties of this compound systems.

| EPR Parameter | Typical Value/Observation | Structural/Electronic Information |

| g-values | g∥ > g⊥ ≈ 2.04 | Indicates an axially elongated geometry with a dx²-y² ground state. libretexts.org |

| Hyperfine Splitting (A∥) | Four-line pattern in the g∥ region | Confirms the presence of a single copper nucleus (I=3/2) and provides information on bond covalency. |

| Spectral Symmetry | Axial or Rhombic | Reflects the symmetry of the ligand field around the Cu(II) ion (e.g., tetragonal vs. lower symmetry). mdpi.com |

Elucidation of Copper(II) Electronic Environment and Magnetic Anisotropy

The electronic environment of the copper(II) center in this compound and related complexes is fundamental to its chemical reactivity and physical properties. The Cu(II) ion possesses a d⁹ electronic configuration, which, in the free ion, results in a ²D ground state. In a coordination complex like this compound, the degeneracy of the d-orbitals is lifted by the ligand field. For trans-dichlorobis(pyridine)copper(II), a common structure involves a square-planar or tetragonally distorted octahedral geometry. nih.govresearchgate.net In such an environment, the d⁹ configuration gives rise to a single unpaired electron, typically residing in the d(x²-y²) orbital, resulting in a paramagnetic state. nih.gov This unpaired electron is the source of the complex's magnetic properties.

The ground state of the copper dihalide molecule arises formally from the interaction of a d⁹ Cu²⁺ ionic core with two halide anions. researchgate.net The ligand field created by the pyridine and chloride ligands lifts the degeneracy of the d-orbitals, leading to distinct electronic states. researchgate.net The specific geometry, such as square planar or distorted square pyramidal, dictates the precise energy levels of these orbitals. nih.govrsc.org

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In molecular systems like this compound, this arises from the interplay between the spin and orbital angular momentum of the unpaired electron (spin-orbit coupling) and the asymmetric ligand field. nih.gov The canting of coordination octahedra or lower-symmetry ligand arrangements around the copper(II) ion can be a significant source of this anisotropy. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for probing this anisotropy, as the g-factor becomes a tensor quantity, reflecting the different interactions of the electron spin with the external magnetic field along different molecular axes.

Spin Hamiltonian Parameters and Hyperfine Interactions

Electron Paramagnetic Resonance (EPR) spectroscopy provides detailed information about the paramagnetic Cu(II) center through the analysis of Spin Hamiltonian parameters. The EPR spectrum of a Cu(II) complex is described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction, the hyperfine interaction, and the nuclear Zeeman interaction. arxiv.org For a system with axial symmetry, the Hamiltonian is often expressed as:

H = β(g∥B_zS_z + g⊥(B_xS_x + B_yS_y)) + A∥S_zI_z + A⊥(S_xI_x + S_yI_y)

where:

β is the Bohr magneton.

B is the external magnetic field vector.

S and I are the electron and nuclear spin operators, respectively.

g∥ and g⊥ are the g-factor components parallel and perpendicular to the principal axis of symmetry.

A∥ and A⊥ are the hyperfine coupling constants parallel and perpendicular to the principal axis. arxiv.org

The hyperfine interaction is the coupling between the magnetic moment of the unpaired electron and the magnetic moment of the copper nucleus (⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2). This interaction splits the EPR signal into a characteristic quartet (2I + 1 = 4) of lines for each g-component. rsc.org The magnitude of the hyperfine coupling constants (A-values) provides insight into the distribution of the unpaired electron's spin density and the nature of the copper-ligand bonds. rsc.orgnih.gov Specifically, the A∥ value is particularly sensitive to the nature of the d(x²-y²) orbital containing the unpaired electron.

The table below presents typical Spin Hamiltonian parameters for Cu(II) complexes with nitrogen and chlorine ligation, similar to this compound.

| Parameter | Typical Range for Cu(II)-Pyridine Complexes | Information Gained |

|---|---|---|

| g∥ (parallel g-factor) | 2.20 - 2.40 | Reflects the energy of the d-d electronic transitions and the degree of covalent character in the Cu-ligand bond. |

| g⊥ (perpendicular g-factor) | 2.03 - 2.10 | Provides information about the in-plane bonding and electronic structure. |

| A∥ (parallel hyperfine coupling) | (120 - 200) x 10⁻⁴ cm⁻¹ | Sensitive to the amount of s-character in the ground state orbital and the spin density on the copper nucleus. |

| A⊥ (perpendicular hyperfine coupling) | (10 - 50) x 10⁻⁴ cm⁻¹ | Reflects the in-plane hyperfine interactions. |

These values are representative and can vary based on the specific geometry and ligand environment of the complex. rsc.orgmdpi.com

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

Determination of Copper Oxidation States and Local Electronic Structure

XPS and XAS are powerful techniques for directly probing the electronic structure and oxidation state of copper in this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. The Cu 2p region is particularly diagnostic for copper compounds. For Cu(II) species, the Cu 2p₃/₂ spectrum is characterized by a main peak and strong "shake-up" satellite peaks at higher binding energy. surfacesciencewestern.comresearchgate.net These satellites arise from a ligand-to-metal charge transfer event that occurs simultaneously with the photoionization of a 2p electron. The presence of these intense shake-up satellites is a definitive fingerprint of the paramagnetic Cu(II) (d⁹) state. In contrast, Cu(I) (d¹⁰) and Cu(0) (d¹⁰s¹) species lack these satellite features because their filled d-orbitals preclude the necessary charge transfer transitions. surfacesciencewestern.com

X-ray Absorption Spectroscopy (XAS) provides information on both the oxidation state and the local coordination geometry. The X-ray Absorption Near Edge Structure (XANES) region, specifically at the Cu K-edge (~8979 eV) or L-edge (~931 eV), is sensitive to the oxidation state. nih.govaps.org The energy of the absorption edge typically shifts to higher values as the oxidation state of the copper center increases. For instance, the main absorption edge for Cu(II) is generally found at a higher energy than for Cu(I). rsc.orgrsc.org Furthermore, the pre-edge region of the K-edge spectrum can exhibit features corresponding to formally forbidden 1s → 3d transitions, which gain intensity in non-centrosymmetric environments and provide insight into the local geometry. nih.govaps.org

The following table summarizes key spectroscopic features used to determine copper oxidation states.

| Technique | Feature | Cu(I) (d¹⁰) | Cu(II) (d⁹) |

|---|---|---|---|

| XPS | Cu 2p₃/₂ Binding Energy (eV) | ~932.2 - 932.8 | ~933.5 - 935.5 |

| Shake-up Satellites | Absent | Present and intense | |

| XAS | K-edge Energy Position | Lower Energy | Higher Energy |

| L-edge Features | Sharp, single peak | Broader, more complex features |

Binding and edge energies are approximate and depend on the specific chemical environment. surfacesciencewestern.comresearchgate.netrsc.org

Investigation of Metal-Ligand Covalency

The degree of covalency in the copper-ligand bonds of this compound can also be investigated using XAS and XPS. Covalency refers to the sharing of electrons between the metal and the ligands, which delocalizes the d-electron character away from the copper ion.

In XAS, the intensity and energy of pre-edge features and the main edge position are influenced by the covalency of the metal-ligand bonds. For example, in Cu K-edge XANES, the intensity of the 1s → 4p transition can be related to the effective charge on the copper atom, which is modulated by covalent interactions. A more covalent bond leads to a greater transfer of electron density from the ligands to the metal, which can influence the energies of the core-level transitions. Theoretical calculations are often used in conjunction with experimental XAS data to quantify the degree of mixing between metal and ligand orbitals. aps.org

In XPS, the positions of the main peaks and the satellite structures are sensitive to covalency. In a more covalent complex, the electron density on the copper center is increased, which leads to better screening of the core hole created during photoemission. This can result in a lower binding energy for the main Cu 2p peak. Additionally, the energy separation and intensity ratio of the shake-up satellite to the main peak are dependent on the metal-ligand orbital overlap and the energy of ligand-to-metal charge transfer transitions, both of which are direct measures of covalency. surfacesciencewestern.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic and Diamagnetic States

NMR spectroscopy is a versatile tool for studying this compound systems, although the approach differs significantly depending on the oxidation state of the copper center.

Paramagnetic State (Cu(II))

The Cu(II) state of the complex is paramagnetic, which has profound effects on the NMR spectrum. wikipedia.org The presence of the unpaired electron creates a strong local magnetic field, leading to:

Large Hyperfine Shifts: The chemical shifts of nuclei near the paramagnetic center are significantly altered, often by hundreds of ppm. nih.govdu.ac.in These shifts, known as hyperfine shifts, arise from two mechanisms: the contact (or scalar) shift, which results from the delocalization of unpaired electron spin density onto the nucleus, and the pseudocontact (or dipolar) shift, which arises from the magnetic anisotropy of the complex. wikipedia.org

Signal Broadening: The fluctuating magnetic field from the unpaired electron provides a powerful mechanism for nuclear spin relaxation, causing the NMR signals to become very broad. du.ac.inmdpi.com This broadening can sometimes make signals undetectable.

Short Relaxation Times: The rapid relaxation allows for faster pulse repetition rates, which can help to improve the signal-to-noise ratio in a given amount of time. du.ac.in

Due to these effects, solid-state NMR (ss-NMR) is often employed for paramagnetic copper complexes to overcome some of the challenges associated with broad lines in solution. nih.govglobalnmr.org Despite the complexities, paramagnetic NMR provides unique insight into the magnetic properties and spin density distribution within the molecule. nih.gov

Diamagnetic State (Cu(I))

Upon reduction, a diamagnetic Cu(I) (d¹⁰) species can be formed. The absence of an unpaired electron results in a "normal" NMR spectrum with sharp lines and chemical shifts in the typical diamagnetic range. NMR spectroscopy of the diamagnetic state is highly useful for confirming the ligand structure and coordination. For instance, ¹³C and ¹⁵N NMR can show significant shifts upon coordination of the pyridine ligand to the Cu(I) center. nih.govtandfonline.com The coordination of the pyridine nitrogen to a Cu(I) ion typically results in a downfield shift in the ¹³C spectrum for the carbons adjacent to the nitrogen and an upfield shift in the ¹⁵N spectrum compared to the free ligand. nih.govtandfonline.com

The table below contrasts the NMR characteristics of paramagnetic Cu(II) and diamagnetic Cu(I) pyridine complexes.

| Characteristic | Paramagnetic Cu(II) Complex | Diamagnetic Cu(I) Complex |

|---|---|---|

| ¹H Chemical Shift Range | Very wide (can be > 200 ppm) | Narrow (typically 0-10 ppm) |

| Signal Linewidth | Very broad (Hz to kHz) | Sharp (a few Hz) |

| Dominant Shift Mechanism | Hyperfine (contact & pseudocontact) | Diamagnetic shielding |

| Relaxation Times (T₁, T₂) | Very short (μs to ms) | Long (seconds) |

| Primary Information | Spin density distribution, magnetic anisotropy | Molecular structure, connectivity, ligand dynamics |

Electrochemical Properties and Redox Chemistry of Dichloro Pyridine Copper Complexes

Characterization of Copper(II)/Copper(I) Redox Couples

The fundamental electrochemical process for many copper-pyridine complexes involves the reversible one-electron transfer between the Cu(II) and Cu(I) oxidation states. This redox couple is central to the function of numerous copper-containing enzymes and synthetic catalysts. The characterization of this process is typically performed using techniques like cyclic voltammetry (CV), which provides information on the redox potential (E₁/₂) and the electrochemical reversibility of the couple.

Cyclic voltammetry studies on copper(II) complexes with pyridine-derivative ligands often reveal quasi-reversible one-electron redox processes corresponding to the Cu(II)/Cu(I) couple. For instance, a copper(II) complex containing 2,2'-bipyridine (B1663995) and a bridging formate (B1220265) ion showed an anodic peak potential (Epa) at 0.2010 V and a cathodic peak potential (Epc) at 0.2688 V, which are assigned to the oxidation of Cu(I) to Cu(II) and the reduction of Cu(II) to Cu(I), respectively tandfonline.com. The separation between the peak potentials (ΔEp) can indicate the degree of electrochemical reversibility, with larger separations at increasing scan rates confirming quasi-reversible behavior tandfonline.com.

The redox potential of the Cu(II)/Cu(I) couple is highly sensitive to the coordination environment. The geometry of the complex plays a significant role; Cu(II) (d⁹) typically prefers tetragonal or trigonal bipyramidal geometries, while Cu(I) (d¹⁰) favors tetrahedral or trigonal planar arrangements researchgate.net. Ligands that can accommodate the preferred geometry of both oxidation states tend to facilitate reversible electron transfer. For example, pyridinophane ligands have been specifically designed to stabilize both Cu(II) and Cu(I) states, resulting in complexes with reversible Cu(II)/Cu(I) redox couples mdpi.comnih.gov. In one such system, a distorted octahedral geometry was observed for the Cu(II) complex, while the corresponding Cu(I) complex adopted a distorted square pyramidal geometry mdpi.com.

The stability of the Cu(I) and Cu(II) complexes, quantified by their stability constants, is directly related to the redox potential. The redox potential can be used to calculate the stability of the Cu(I) complex if the stability of the Cu(II) complex is known acs.org. Studies on a wide range of copper complexes have shown that while Cu(II) stability constants can span many orders of magnitude depending on the ligand, the Cu(I) stability constants often fall within a much narrower range acs.org. This suggests that the ligand's influence is more pronounced on the stability and geometry of the Cu(II) state, which in turn dictates the redox potential of the Cu(II)/Cu(I) couple acs.org.

The following table summarizes representative electrochemical data for copper complexes featuring pyridine-based ligands, illustrating the range of observed redox potentials.

| Complex | E₁/₂ (V vs. reference) | Solvent | Key Feature |

| [Cu(bpm)₂]²⁺/⁺ | 0.07 (vs. Fc/Fc⁺) | Acetonitrile | Reversible Cu(II)/Cu(I) reaction |

| [Cu(bpcm)₂]²⁺/⁺ | 0.24 (vs. Fc/Fc⁺) | Acetonitrile | Electron-withdrawing groups shift potential |

| [Cu(PicN4)]²⁺/⁺ | -0.1 (vs. SHE) | Aqueous | Reversible couple with pentadentate ligand |

| [Cu(II) complex with pyrazole-based ligand 1a] | -0.538 to 0.076 | DMF | Suitable potential for antioxidant mimicry |

Investigation of Ligand-Centered Redox Processes

In addition to the metal-centered Cu(II)/Cu(I) redox couple, copper-pyridine complexes can exhibit ligand-centered redox processes, particularly when the ligand itself is redox-active. Such ligands can store and transfer electrons, acting cooperatively with the copper center to facilitate multi-electron transformations acs.org.

Redox-active ligands, such as those derived from iminosemiquinone or pyrene (B120774), can undergo their own reversible one-electron oxidation or reduction steps. When coordinated to a copper center, these ligand-based redox events can be distinguished from the metal-based processes using techniques like cyclic voltammetry, UV-vis spectroelectrochemistry, and EPR spectroscopy. For example, a copper complex with a redox-active ONO ligand displayed two reversible one-electron processes at -0.40 V and -1.08 V (vs. Fc⁺/⁰), which were attributed to ligand-centered couples rather than a change in the copper's oxidation state acs.org. Spectroscopic and computational studies confirmed that the copper remained as Cu(II) while the ligand existed in three different oxidation states acs.org.

The presence of aromatic groups like pyrene or thiophene (B33073) within the pyridine (B92270) ligand structure can introduce oxidative processes. Cyclic voltammetry of a copper(II) complex with a pyrene-containing pyridine-alkoxide ligand showed a broad irreversible oxidation peak, which upon repeated cycling, led to the formation of a new reversible peak, suggesting electropolymerization or surface modification initiated by the ligand's oxidation mdpi.com. Similarly, ferrocene-modified pyridine ligands introduce a stable and reversible Fe(II)/Fe(III) redox cycle, which can mediate electrochemical processes mdpi.com.

These ligand-centered redox events are crucial for designing catalysts for multi-electron reactions, such as water oxidation. In some copper complexes designed for this purpose, the catalytic cycle is proposed to involve both a metal-based water nucleophilic attack and a subsequent proton-coupled electron transfer (PCET) process involving the ligand researchgate.net. This ligand-assisted mechanism allows for the accumulation of intermediate species necessary for efficient catalysis researchgate.net.

Mechanistic Studies of Electron Transfer Pathways

The mechanism of electron transfer in copper-pyridine complexes can be broadly categorized as either inner-sphere or outer-sphere. Outer-sphere electron transfer occurs without any change in the primary coordination sphere of the metal ion during the redox event. The rate of this process is influenced by the reorganization energy (both inner-sphere and solvent) required to change the geometry from the Cu(II) to the Cu(I) state and the electronic coupling between the redox partners researchgate.netrsc.org. Copper complexes often have significant inner-sphere reorganization energies due to the distinct geometric preferences of the Cu(II) and Cu(I) ions researchgate.netacs.orgnih.gov.

Inner-sphere electron transfer involves a bridging ligand that connects the two redox centers, facilitating the electron transfer. In dichloro(pyridine)copper complexes, the chloride ions can act as bridging ligands, forming polymeric chains or dimeric structures. For instance, the crystal structure of dichloro[2-(2-aminoethyl)pyridine]copper(II) reveals infinite Cu-Cl-Cu chains and doubly bridged Cu-Cl-Cu-Cl linkages . These bridges can provide a pathway for magnetic exchange and potentially for electron transfer between copper centers in a mixed-valence state.

Influence of Ligand Design on Redox Potentials and Stability

The design of the pyridine ligand is a powerful tool for tuning the redox potential and stability of copper complexes. Steric and electronic modifications to the ligand framework can profoundly impact the electrochemical properties.

Electronic Effects: The introduction of electron-donating or electron-withdrawing substituents on the pyridine ring directly influences the electron density at the copper center.

Electron-donating groups (e.g., alkyl groups) increase the electron density on the copper, making it easier to oxidize (more difficult to reduce). This results in a negative shift (lower potential) for the Cu(II)/Cu(I) couple.

Electron-withdrawing groups (e.g., halides, nitro groups) decrease the electron density on the copper, making it more difficult to oxidize (easier to reduce). This leads to a positive shift (higher potential) for the Cu(II)/Cu(I) couple. A clear example is the comparison between [Cu(bpm)₂] and [Cu(bpcm)₂], where the addition of an electron-withdrawing chloride group shifts the redox potential from 0.07 V to 0.24 V vs Fc/Fc⁺ acs.org.

Steric Effects: The steric bulk of the ligands around the copper center plays a crucial role in determining the coordination geometry and, consequently, the redox potential. Ligands that enforce a coordination geometry intermediate between the ideal geometries for Cu(II) and Cu(I) can lower the reorganization energy for electron transfer, leading to faster kinetics and more reversible electrochemical behavior researchgate.net. For instance, bulky substituents near the coordination site can favor a distorted tetrahedral geometry, which stabilizes the Cu(I) state and thus lowers the Cu(II)/Cu(I) redox potential.

A systematic study of tripodal ligands with varying numbers of thiaether and pyridine donor groups demonstrated a clear relationship between ligand structure, complex stability, and redox potential acs.org. Replacing alkylthioethyl arms with 2-pyridylmethyl groups significantly increased the stability of the Cu(II) complex, which in turn was inversely related to the Cu(II)/Cu(I) potential, causing it to span a range of 1.5 V across the series of ligands studied acs.org. This highlights that altering the ligand's donor set and chelate ring size primarily impacts the properties of the Cu(II) complex, which is the main determinant of the redox potential acs.org.

The following table provides examples of how ligand modifications affect the redox potential of copper complexes.

| Ligand Modification | Effect on Ligand Property | Impact on Cu(II)/Cu(I) Redox Potential (E₁/₂) | Rationale |

| Adding electron-withdrawing groups (e.g., -Cl) | Decreases electron density on nitrogen | Shifts to more positive values | Stabilizes the more electron-rich Cu(I) state relative to the Cu(II) state, making reduction easier |

| Adding electron-donating groups (e.g., -CH₃) | Increases electron density on nitrogen | Shifts to more negative values | Stabilizes the Cu(II) state relative to the Cu(I) state, making reduction more difficult |

| Increasing steric bulk around the metal center | Enforces distorted geometry | Can shift potential to more negative values | Favors a tetrahedral-like geometry, which is preferred by Cu(I), thus stabilizing the reduced state |

| Replacing soft donors (e.g., Thioether) with N-donors | Increases ligand field strength | Shifts to more positive values | Harder N-donors preferentially stabilize the Cu(II) state |

By strategically modifying the pyridine ligand, researchers can fine-tune the electrochemical properties of this compound and related complexes for specific applications, from mimicking the active sites of metalloenzymes to developing efficient catalysts for chemical transformations.

Mechanistic Investigations of Chemical Reactivity of Dichloro Pyridine Copper Complexes

Ligand Exchange and Substitution Mechanisms

The substitution of ligands in copper(II) complexes, including dichloro(pyridine)copper systems, can proceed through several mechanistic pathways, primarily classified as dissociative (D), associative (A), or interchange (I) mechanisms. libretexts.org The interchange mechanism is further divided into associative interchange (Ia) and dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand and bond breaking with the outgoing ligand in the transition state. libretexts.org

In complexes of the type CuL₂X₂, where L is a pyridine-based ligand and X is a halide, the coordination geometry is often a distorted tetrahedral or square planar arrangement. up.ac.za The lability of the ligands is influenced by both electronic effects and steric hindrance. For instance, methyl groups in the 2-position of the pyridine (B92270) ring can provide steric hindrance that favors a five-coordinate tetragonal pyramidal geometry over a six-coordinate octahedral one by effectively blocking one coordination site.

The strength of the metal-ligand bond plays a crucial role. In many heteroleptic halide pyridine-amide Cu(II) complexes, the copper-halide bonding is dominant, indicating that halides are strongly bound ligands. mdpi.com Ligand substitution reactions may, therefore, preferentially involve the displacement of the pyridine ligands. However, the solvent can also play a significant role. In coordinating solvents like DMSO, dimeric structures observed in the solid state can dissociate, with solvent molecules coordinating to the copper center to form new species in solution. acs.org

The trans effect, which describes the labilization of ligands trans to certain other ligands, is a key factor in determining the stereochemistry of substitution reactions, particularly in square planar complexes. libretexts.org The electronic properties of the pyridine substituents and the halide ions influence the reaction rates and pathways.

Table 1: Factors Influencing Ligand Substitution Mechanisms in this compound Analogs

| Factor | Description | Potential Effect on Mechanism |

|---|---|---|

| Steric Hindrance | Bulky substituents on the pyridine ring (e.g., 2-methylpyridine) can block coordination sites. | May favor a dissociative (D) or dissociative interchange (Id) mechanism by preventing the approach of an incoming ligand. |

| Ligand Bond Strength | Halide ligands often form very strong bonds with the Cu(II) center. mdpi.com | Substitution may preferentially occur at the Cu-N bond rather than the stronger Cu-Cl bond. |

| Solvent Coordination | Coordinating solvents can participate in the reaction, potentially forming solvated intermediates. acs.org | Can facilitate substitution by stabilizing intermediates or by acting as the incoming nucleophile. |

| Trans Effect | The electronic influence of a ligand on the lability of the ligand trans to it. libretexts.org | Dictates the position of substitution and the stereochemistry of the product in square planar geometries. |

Thermal Decomposition Pathways and Solid-State Reactions

The thermal decomposition of dichlorobispyridinecopper(II), [CuPy₂Cl₂], when heated under a nitrogen atmosphere, proceeds through a multi-step process involving the sequential loss of pyridine ligands. mersin.edu.tr This process can be monitored using thermogravimetric (TG) and differential thermal analysis (DTA) techniques. The decomposition initiates with the loss of one pyridine molecule, followed by the loss of a fraction of the second, leading to intermediate complexes before final decomposition to copper(II) chloride.

The proposed mechanism for the thermal decomposition of [CuPy₂Cl₂] is as follows mersin.edu.tr:

Step 1: The initial complex loses one molecule of pyridine to form an intermediate species, [CuPyCl₂]. This step occurs at approximately 217 °C.

Step 2: The [CuPyCl₂] intermediate then loses a non-stoichiometric amount of the remaining pyridine, leading to the formation of a second intermediate, formulated as [CuPy₂/₃Cl₂], around 245 °C.

Step 3: The final stage involves the loss of the remaining pyridine moiety, yielding copper(II) chloride (CuCl₂) as the solid residue.

These intermediates, [CuPyCl₂] and [CuPy₂/₃Cl₂], have been isolated and characterized as new phases. mersin.edu.tr The final solid product, CuCl₂, itself undergoes thermal decomposition at higher temperatures. scholaris.ca The decomposition of CuCl₂ should be considered in any high-temperature application, as it can yield CuCl and Cl₂ gas, particularly above 430 °C, the melting point of CuCl. scholaris.ca

Table 2: Thermal Decomposition Stages of Dichlorobispyridinecopper(II) mersin.edu.tr

| Stage | Temperature Range (°C) | Initial Compound | Intermediate/Final Product | Mass Loss Event |

|---|---|---|---|---|

| 1 | ~150 - 220 | [CuPy₂Cl₂] | [CuPyCl₂] | Loss of 1 pyridine molecule |

| 2 | ~220 - 260 | [CuPyCl₂] | [CuPy₂/₃Cl₂] | Loss of 1/3 pyridine molecule |

Fundamental Oxidation and Reduction Reactions

The fundamental redox chemistry of this compound complexes is centered on the copper ion, which can exist in multiple oxidation states, primarily Cu(II) and Cu(I). An oxidation reaction involves the loss of electrons, while reduction is the gain of electrons. chemguide.co.uk In these complexes, the Cu(II) center can be reduced to Cu(I) under certain conditions.

Studies on the gaseous ion (py)₂CuCl⁺, a formal copper(II) compound, reveal that it undergoes reduction upon collisional activation. nih.gov The primary dissociation pathway is the expulsion of a chlorine atom, which leads to the formation of a copper(I) species, (py)₂Cu⁺. This indicates a reduction of the copper center from +2 to +1. This process is significantly favored over the loss of a pyridine ligand, which is a much stronger bound ligand in this complex. nih.gov

The relative stability of the Cu(II) and Cu(I) states is highly dependent on the coordination environment. Theoretical studies using density functional theory provide insight into the bond dissociation energies (BDE) of related species, highlighting the energetic factors that govern these redox processes. nih.gov

In a broader context, the reduction of Cu(II) to Cu(I) is a key step in many chemical transformations. For example, Aβ-Cu(II) complexes can be readily reduced by biological reducing agents like ascorbic acid to form Aβ-Cu(I) complexes, which can then catalyze the reduction of oxygen to produce hydrogen peroxide. nih.gov While not directly involving pyridine, this illustrates the accessibility of the Cu(II)/Cu(I) redox couple. The reverse process, the oxidation of copper, occurs when copper metal reacts with oxygen at elevated temperatures to form copper(II) oxide. chemedx.org

Table 3: Calculated Bond Dissociation Energies (BDE) for a Related Gaseous Copper-Pyridine Ion nih.gov

| Bond | Complex | BDE (kJ mol⁻¹) | Implication |

|---|---|---|---|

| Cu⁺-Cl | [(py)₂Cu⁺-Cl] | 125 | Weakest bond, indicating facile loss of Cl and reduction of Cu(II) to Cu(I). |

| Cu⁺-py | [(py)CuCl⁺-py] | 194 | Stronger than the Cu-Cl bond. |

Single-Electron Transfer (SET) Processes in Non-Catalytic Reactions

A single-electron transfer (SET) is a fundamental process in which one electron is transferred from a donor to an acceptor molecule, leading to the formation of a radical ion pair. acs.org While extensively studied in catalytic and photochemical reactions, SET can also occur in non-catalytic thermal reactions. The feasibility of a SET mechanism depends on the redox potentials of the donor and acceptor species.

In the context of copper-pyridine complexes, direct evidence for non-catalytic SET processes in solution is not extensively documented in the provided literature. However, related phenomena suggest the possibility of such pathways. The reduction of Cu(II) to Cu(I) in the gas phase via the loss of a chlorine atom from (py)₂CuCl⁺ is fundamentally a single-electron process, where the electron is formally transferred from the chloride ligand to the copper center during dissociation. nih.gov

Experimentally, the potential involvement of a SET pathway in a reaction can be investigated using radical scavengers like TEMPO or BHT. If the reaction rate is unaffected by the presence of these scavengers, it suggests that a SET mechanism is likely not involved. acs.org

The formation of radical ion pairs via SET is often the initial step in more complex reaction sequences. For instance, in frustrated Lewis pair chemistry, SET from a Lewis base to a Lewis acid can initiate reactions, a process that can sometimes be induced by light. acs.org While this compound is not a frustrated Lewis pair, the principle of electron transfer between donor and acceptor sites within a reaction mixture is broadly applicable. The electrochemical oxidation of certain tetrahydropyridines involves a single reversible one-electron transfer, highlighting the ability of pyridine-related structures to participate in SET processes. researchgate.net Therefore, while specific non-catalytic SET reactions involving this compound remain a subject for further investigation, the fundamental components for such a pathway—a reducible metal center and ligands capable of mediating electron transfer—are present.

Catalytic Applications and Mechanistic Pathways of Dichloro Pyridine Copper Complexes

Homogeneous Catalysis Mediated by Dichloro(pyridine)copper Species

This compound complexes are part of a versatile and widely studied class of copper catalysts. Copper's utility in organic synthesis stems from its abundance, low cost, and diverse reactivity. beilstein-journals.orgbeilstein-journals.orgnih.gov As a transition metal, copper can access various oxidation states, typically ranging from 0 to +3, enabling it to catalyze a broad spectrum of reactions through both one- and two-electron pathways. beilstein-journals.orgnih.gov The catalytic activity of copper complexes is significantly influenced by the ligands coordinated to the metal center. Pyridine (B92270) and its derivatives are common N-donor ligands that modulate the steric and electronic properties of the copper catalyst, thereby influencing its efficiency and selectivity in various organic transformations. nih.gov These transformations include fundamental reactions such as the formation of carbon-carbon and carbon-heteroatom bonds, addition reactions to multiple bonds, and polymerization processes. beilstein-journals.orgnih.govresearchgate.netwiley-vch.de

Copper-catalyzed reactions have become a cornerstone of modern organic synthesis. nih.gov The versatility of copper catalysts, including this compound and related species, allows them to be employed in a wide array of synthetic methodologies. beilstein-journals.org These catalysts are instrumental in constructing complex molecular architectures from simpler precursors. Key applications include cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds, selective oxidations, cycloadditions, and aziridinations. beilstein-journals.org The ability of copper to coordinate readily with heteroatoms and π-bonds is fundamental to its catalytic prowess, particularly in the activation of terminal alkynes and in facilitating reactions like the Ullmann and Goldberg cross-couplings. beilstein-journals.orgnih.gov The development of these copper-catalyzed methods offers more sustainable and cost-effective alternatives to those using precious metals like palladium. nih.gov

The catalytic transfer of a nitrene group to an olefin to form an aziridine (B145994) is a significant transformation, and copper complexes are among the most common catalysts for this reaction. nih.govd-nb.info this compound and analogous complexes facilitate the aziridination of various olefins. The reaction typically involves a nitrene precursor, such as an iminoiodinane (e.g., PhI=NTs), from which the nitrene moiety is transferred to the alkene. nih.govd-nb.infonih.gov

Research has demonstrated that copper(II) complexes featuring pyridylmethyl-appended diazacycloalkane ligands are effective catalysts for the aziridination of styrene, achieving yields of 80-90%. nih.gov The specific ligand structure can influence the catalyst's reactivity with different olefins. nih.gov Moreover, the development of copper catalysts capable of functioning in aqueous media represents a significant advancement towards greener chemical processes. For instance, the complex Tp(CF3)2,BrCu(NCMe) has been shown to catalyze olefin aziridination in water with efficiency comparable to that in dichloromethane. d-nb.info Mechanistic studies highlight that the presence and nature of halide ligands within the copper coordination sphere can profoundly affect the catalytic behavior and the rate-limiting step of the aziridination reaction. nih.gov Recent work has also extended the scope of this reaction to include fluorinated olefins, which can be converted to their corresponding aziridines using copper-based catalysts. us.es

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are fundamental methods for forming carbon-carbon and carbon-heteroatom (C-N, C-O) bonds. researchgate.netnih.gov These reactions are crucial for synthesizing biaryls, aryl amines, and aryl ethers, which are common structural motifs in pharmaceuticals and materials science. researchgate.netunito.it The classic Ullmann reaction involves the copper-promoted coupling of aryl halides. organic-chemistry.org Modern Ullmann-type reactions often employ catalytic amounts of a copper species with various ligands to facilitate the coupling under milder conditions. unito.it

In these reactions, a copper(I) species is often the active catalyst. The proposed mechanism for C-N coupling, for example, can involve an oxidative addition of the aryl halide to the Cu(I) center, followed by coordination of the nucleophile (like an amine) and subsequent reductive elimination to form the product and regenerate the catalyst. organic-chemistry.orgresearchgate.net Some mechanistic pathways suggest the involvement of Cu(III) intermediates. unito.itorganic-chemistry.orgresearchgate.net The choice of ligands, solvents, and bases is critical for the reaction's success. Pyridine-based ligands are frequently used to stabilize the copper catalyst and promote its reactivity. The development of these catalytic systems has significantly expanded the scope and utility of Ullmann-type couplings in organic synthesis. beilstein-journals.orgnih.gov

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis due to its atom economy and potential for simplifying synthetic routes. However, the C-H bonds of electron-deficient aromatic systems like pyridine are notoriously difficult to activate. beilstein-journals.orgrsc.org Transition metal catalysis, including systems based on copper, has emerged as a powerful tool to address this challenge. beilstein-journals.orgnih.gov

Copper-catalyzed methods have been developed for the C-H functionalization of pyridines, often targeting the C2 position due to the directing effect of the nitrogen atom. nih.gov These reactions allow for the introduction of various functional groups, such as aryl, alkyl, and heteroaryl moieties, directly onto the pyridine ring. The mechanism often involves the coordination of the pyridine nitrogen to the copper center, which facilitates the activation of a nearby C-H bond. While functionalization at the C2 position is more common, significant progress has been made in developing methods for the regioselective functionalization of distal positions (C3 and C4), which represents a major challenge in pyridine chemistry. nih.gov

Cross-dehydrogenative coupling (CDC) is a powerful strategy that enables the formation of a C-C bond by coupling two different C-H bonds, typically with the aid of an oxidant. rsc.org Copper-promoted CDC reactions have been developed as an efficient method for C-H functionalization, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov

Pyridine and its derivatives can act as directing groups in these transformations, enabling site-selective functionalization. For example, a pyridine-enabled, copper-promoted CDC has been achieved between the C(sp²)–H bonds of polyfluoroarenes and the unactivated C(sp³)–H bonds of amides. nih.govscispace.com This process demonstrates high regioselectivity, favoring the C–H bonds ortho to two fluorine atoms on the arene and the C–H bonds of α-methyl groups on the amide. nih.govscispace.com Mechanistic proposals suggest the process may initiate with the C-H cupration of the arene, followed by coordination of the amide and an oxidative pathway that ultimately leads to reductive elimination of the coupled product. scispace.com

While catalysts based on metals like cobalt, nickel, and neodymium are traditionally used for the stereospecific polymerization of 1,3-dienes, recent research has explored more sustainable and less toxic alternatives. dntb.gov.uamdpi.com Copper-based systems have emerged as a promising option in this field. Specifically, the complex dichloro(2,2′-bipyridine)copper, when activated with methylaluminoxane (B55162) (MAO), has been identified as the first example of a copper-based catalyst for the stereospecific polymerization of 1,3-dienes. dntb.gov.uamdpi.comnih.gov

This catalytic system has been successfully used to polymerize various dienes, including butadiene, isoprene, 2,3-dimethyl-1,3-butadiene, and 3-methyl-1,3-pentadiene. mdpi.comresearchgate.net The polymerizations yield materials with high stereoregularity, such as syndiotactic 1,2-polybutadiene and crystalline cis-1,4-poly(2,3-dimethyl-1,3-butadiene). mdpi.com The performance of the dichloro(2,2′-bipyridine)copper/MAO system is comparable in terms of selectivity to analogous iron-based catalysts, although the polymerization rates are generally faster with iron. mdpi.com The high availability, low toxicity, and demonstrated catalytic activity make these copper complexes a subject of considerable interest for developing more sustainable polymerization processes. dntb.gov.uanih.gov

Table 1: Polymerization of 1,3-Dienes with Dichloro(2,2′-bipyridine)copper/MAO Catalyst This table is interactive. Click on the headers to sort the data.

| Monomer | Polymer Microstructure | Crystallinity | Key Finding |

|---|---|---|---|

| Butadiene | Predominantly syndiotactic 1,2 | - | Demonstrates stereospecific control. mdpi.com |

| Isoprene | Syndiotactic 3,4 | Crystalline | Produces highly crystalline polymer. mdpi.com |

| 2,3-Dimethyl-1,3-butadiene | cis-1,4 | Crystalline | Achieves high cis-1,4 selectivity. mdpi.com |

| 3-Methyl-1,3-pentadiene | Syndiotactic 1,2 | Crystalline | Effective for substituted dienes. mdpi.com |

Elucidation of Catalytic Reaction Mechanisms

Oxidative Addition and Reductive Elimination Steps in Cu(II)/Cu(III) Cycles

Detailed research findings specifically elucidating the oxidative addition and reductive elimination steps within a Cu(II)/Cu(III) catalytic cycle for this compound are not extensively available in the reviewed scientific literature. Catalytic cycles involving copper often feature changes in the metal's oxidation state, with Cu(I)/Cu(III) and Cu(II)/Cu(IV) cycles being proposed for various transformations. The classic Ullmann-type cross-coupling reactions, for instance, are often rationalized through a mechanism involving the oxidative addition of an aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to form the product and regenerate the Cu(I) catalyst.

While pyridine-containing ligands are known to influence the redox properties of copper and are utilized in a variety of copper-catalyzed reactions, specific mechanistic studies detailing the elementary steps of oxidative addition and reductive elimination for the this compound complex itself are sparse. The stability and accessibility of the Cu(III) oxidation state are highly dependent on the ligand environment. For many copper systems, the barrier for oxidative addition to a Cu(I) center can be high, which has historically limited the scope of copper-catalyzed cross-coupling reactions compared to palladium or nickel catalysis.

In the context of C-H amination reactions catalyzed by copper complexes, Cu(II) precursors are often used. Some proposed mechanisms involve the oxidation of a Cu(II) intermediate to a more electrophilic Cu(III) species, which can then facilitate the C-N bond-forming reductive elimination. However, direct experimental or computational evidence for such a pathway specifically involving this compound is not well-documented.

Theoretical and Computational Chemistry of Dichloro Pyridine Copper Complexes

Computational Elucidation of Reaction Pathways and Energy Landscapes

Transition State Identification and Reaction Barrier Calculations

The study of reaction mechanisms involving copper-pyridine complexes often involves the computational identification of transition states and the calculation of their corresponding energy barriers. While specific studies on dichloro(pyridine)copper are not prevalent, insights can be drawn from computational investigations of related copper-catalyzed reactions. Methodologies such as Density Functional Theory (DFT) are frequently employed to map out potential energy surfaces for reactions like oxidative addition, reductive elimination, and single-electron transfer (SET) pathways.

For instance, in copper-catalyzed Ullmann-type reactions, DFT calculations have been used to compare the energy barriers of different proposed mechanisms. The most widely accepted mechanism often involves the oxidative addition of an aryl halide to a Cu(I)-nucleophile complex, forming a Cu(III) intermediate, followed by reductive elimination to yield the product nih.gov. An alternative SRN1-type mechanism involving a single-electron transfer from the Cu(I) complex to the aryl halide has also been computationally explored nih.gov.

In a computational study on a copper(III)-catalyzed carboarylation–ring closure reaction, DFT calculations were used to compare the free energy profiles of two potential pathways. The calculations identified the rate-determining step for one pathway as the ring formation, with a calculated activation free energy barrier of 22.6 kcal/mol. This step leads to an intermediate which then undergoes a spontaneous aryl transfer beilstein-journals.org. These examples highlight the capability of computational chemistry to elucidate complex reaction pathways and quantify the energy barriers that govern reaction rates, principles that are directly applicable to the study of this compound complexes.

| Reaction Type / System | Computational Method | Key Finding | Calculated Parameter (Example) |

|---|---|---|---|

| Copper-Catalyzed Ullmann Coupling | DFT | Comparison of oxidative addition vs. SET mechanisms. nih.gov | Lower activation barrier for oxidative addition pathway. nih.gov |

| Copper-Catalyzed Arylation-Cyclization | DFT | Identification of the rate-determining step. beilstein-journals.org | Activation free energy (ΔG‡) of 22.6 kcal/mol for ring closure. beilstein-journals.org |

Kinetic Isotope Effects (KIE) Predictions

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms, defined as the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes wikipedia.org. Computational chemistry allows for the prediction of KIEs, which can then be compared with experimental data to support or refute a proposed mechanism. The KIE is primarily a result of the difference in zero-point vibrational energies (ZPE) between isotopically labeled and unlabeled reactants and transition states baranlab.orgprinceton.edu. A heavier isotope leads to a lower vibrational frequency and a lower ZPE libretexts.org.

For reactions involving the cleavage of a C-H bond, substituting hydrogen (¹H) with deuterium (B1214612) (²H) can lead to a significant primary KIE (kH/kD), typically in the range of 6–10, if this bond breaking occurs in the rate-determining step princeton.edu. Computational models can calculate the vibrational frequencies of the ground state and the transition state for both isotopologues, allowing for the prediction of the KIE.

| Isotope Substitution | Type of KIE | Typical Predicted/Observed Value | Mechanistic Implication |

|---|---|---|---|

| ¹H vs ²H (Deuterium) | Primary | kH/kD ≈ 6-10 princeton.edu | C-H bond is broken in the rate-determining step. |

| ¹²C vs ¹³C | Heavy Atom | k12/k13 ≈ 1.04 wikipedia.org | C-C or C-X bond cleavage in the rate-determining step. |

| - | Inverse (kL/kH < 1) | Varies | Often indicates a pre-equilibrium or a more tightly bound transition state. rutgers.edu |

Computational Approaches to Ligand Field Parameters and Coordination Geometries

For copper(II) complexes, which have a d⁹ electronic configuration, the coordination geometry is often distorted from ideal symmetries due to the Jahn-Teller effect. Computational studies can accurately model these distortions. For example, a theoretical analysis of the related [Cu(py)₄]²⁺ complex found that the minimum energy structure has D₄h symmetry (a tetragonally distorted octahedron), with less stable D₂h and D₂d structures also identified nih.gov. Similarly, X-ray analysis and theoretical studies of trans-[CuCl₂(etpy)₂] (where etpy is 2-ethylpyridine), a close structural analog, confirm a four-coordinate, distorted square planar geometry around the copper(II) ion nih.gov.

Ligand field theory describes how the interaction between the metal d-orbitals and the ligand orbitals removes the degeneracy of the d-orbitals. The energies of the resulting electronic transitions (d-d transitions) can be calculated using TD-DFT. For square-pyramidal Cu(II) complexes, three spin-allowed d-d transitions are generally expected acs.orgnih.gov. Computational studies on dimeric dichloro-μ-bridged copper(II) terpyridine complexes, which feature a distorted square pyramidal geometry around each copper center, have shown that the electronic absorption spectra can be rationalized by considering these d-d transitions acs.orgnih.gov. These computational approaches allow for the assignment of experimentally observed spectra and provide a detailed understanding of the electronic structure and ligand field parameters of the complex.

| Complex/System | Computational Method | Predicted Geometry | Key Electronic Structure Finding |

|---|---|---|---|

| [Cu(py)₄]²⁺ | DFT | D₄h (minimum energy) nih.gov | d-d transitions identified as primary electronic transitions. nih.gov |

| trans-[CuCl₂(etpy)₂] | X-ray & DFT | Distorted square planar nih.gov | Mononuclear units with two monodentate pyridine (B92270) ligands. nih.gov |

| [Cu₂Cl₂(R-terpy)₂]²⁺ | DFT/TD-DFT | Distorted square pyramid acs.orgnih.gov | Spectra assigned based on three expected spin-allowed d-d transitions. acs.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Dichloro(pyridine)copper, and how do reaction conditions influence product purity?

- Methodological Answer : this compound is typically synthesized via ligand substitution reactions. For example, reacting CuCl₂ with pyridine derivatives in anhydrous solvents (e.g., methanol or acetonitrile) under nitrogen atmosphere ensures controlled stoichiometry and minimizes hydrolysis . Stoichiometric ratios (e.g., 1:1 or 1:2 metal-to-ligand) and solvent polarity significantly affect crystallinity and yield. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound complexes?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves molecular geometry, bond lengths, and coordination modes. For example, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can confirm octahedral or square-planar copper centers .

- FT-IR and Raman spectroscopy : Identify ligand vibrations (e.g., pyridine ring modes at 1600–1500 cm⁻¹) and metal-ligand bonds (Cu–N stretching at ~250 cm⁻¹) .

- EPR spectroscopy : Probes electronic structure and oxidation states (e.g., Cu²⁺ d⁹ configuration with g∥ ≈ 2.2 and g⊥ ≈ 2.0) .

Q. What structural motifs are commonly observed in this compound complexes?

- Methodological Answer : this compound often adopts distorted square-planar or octahedral geometries. Pyridine ligands typically coordinate via nitrogen atoms, with axial positions occupied by chloride ions or solvent molecules. Intermolecular interactions, such as π–π stacking (centroid distances 3.6–4.0 Å) and hydrogen bonding (N–H⋯O), stabilize crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bond lengths or magnetic properties of this compound complexes?

- Methodological Answer : Discrepancies may arise from experimental conditions (e.g., solvent polarity, temperature) or computational approximations. Cross-validation using complementary techniques is essential:

- Compare SCXRD-derived bond lengths with DFT-optimized geometries .

- Validate magnetic susceptibility data (e.g., μeff ≈ 1.7–2.1 BM for Cu²⁺) with EPR and SQUID measurements .

- Replicate synthesis under standardized conditions to isolate variables .

Q. What strategies integrate computational methods (e.g., DFT) with experimental data to study this compound reactivity?

- Methodological Answer :

- DFT modeling : Optimize molecular geometries using B3LYP/6-311G(d,p) basis sets to predict electronic spectra, redox potentials, and reaction pathways .

- TD-DFT : Simulate UV-Vis absorption bands (e.g., d–d transitions at 600–800 nm) and compare with experimental spectra .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl⋯H contacts) to explain packing efficiency .

Q. How can researchers design experiments to investigate the magnetic anisotropy of this compound complexes?

- Methodological Answer :

- Use SQUID magnetometry to measure temperature-dependent susceptibility (2–300 K) and fit data to the Curie-Weiss law .

- Perform angular-resolved EPR to map g-tensor anisotropy and zero-field splitting parameters .

- Correlate structural distortions (e.g., Jahn-Teller effects) with magnetic data using ligand-field theory .

Q. What experimental frameworks are suitable for studying the biological activity of this compound derivatives?

- Methodological Answer : Apply the PICO framework to structure research questions:

- Population : Target biomolecules (e.g., enzymes, DNA).

- Intervention : Copper complex concentration, exposure time.

- Comparison : Positive controls (e.g., cisplatin).

- Outcome : IC₅₀ values, binding constants (Kd), or spectroscopic shifts .

- Use fluorescence quenching assays or circular dichroism to monitor biomolecular interactions .

Q. How should researchers address ethical and reproducibility challenges in reporting Dichloro(pyridine)coplex data?

- Methodological Answer :

- Documentation : Publish crystallographic data (CCDC deposition codes) and raw spectral datasets .

- Reproducibility : Detail synthetic protocols (e.g., inert atmosphere, solvent purity) and instrument calibration .

- Ethical citation : Acknowledge software (e.g., SHELXL ) and primary literature to avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products